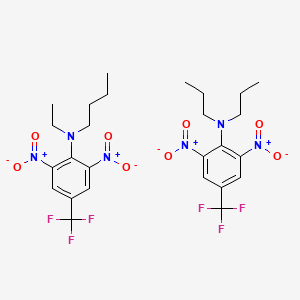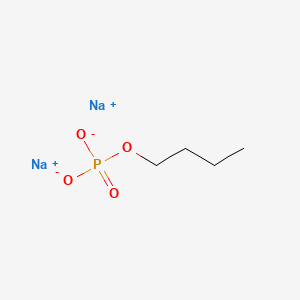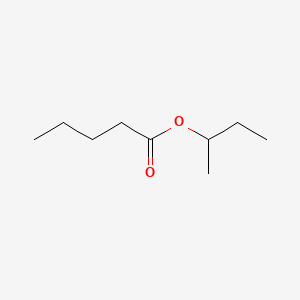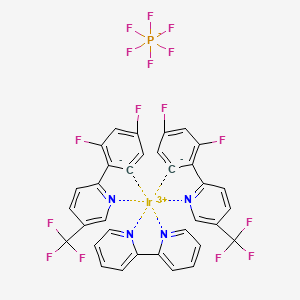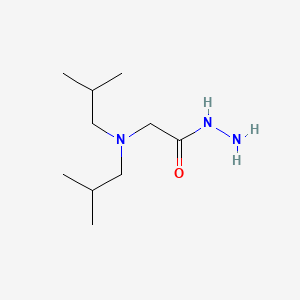
Glycine, N,N-diisobutyl-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisobutylglycine hydrazide is an organic compound with the molecular formula C10H23N3O It is a derivative of glycine, where the amino group is substituted with two isobutyl groups, and the carboxyl group is converted to a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diisobutylglycine hydrazide can be synthesized through the reaction of N,N-diisobutylglycine with hydrazine. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and it is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
N,N-Diisobutylglycine+Hydrazine→N,N-Diisobutylglycine hydrazide+Water
Industrial Production Methods
In an industrial setting, the production of N,N-Diisobutylglycine hydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisobutylglycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N,N-Diisobutylglycine hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diisobutylglycine hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisobutylglycine: The parent compound without the hydrazide group.
N,N-Diisobutylglycine oxime: An oxidized derivative.
N,N-Diisobutylglycine amine: A reduced derivative.
Uniqueness
N,N-Diisobutylglycine hydrazide is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2644-37-3 |
|---|---|
Molecular Formula |
C10H23N3O |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[bis(2-methylpropyl)amino]acetohydrazide |
InChI |
InChI=1S/C10H23N3O/c1-8(2)5-13(6-9(3)4)7-10(14)12-11/h8-9H,5-7,11H2,1-4H3,(H,12,14) |
InChI Key |
OFJSNTDWKDOLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
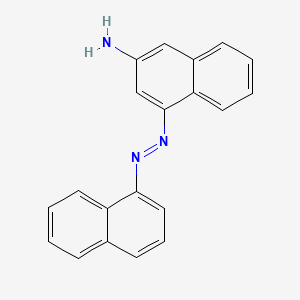

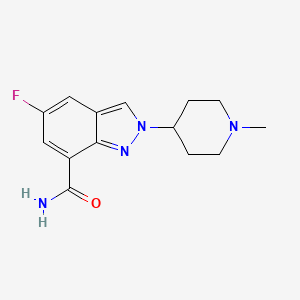
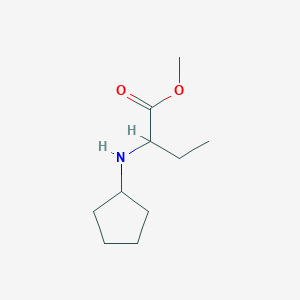
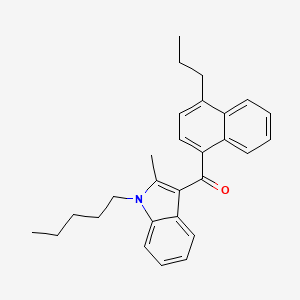
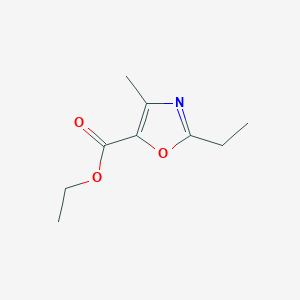
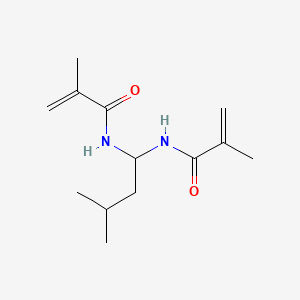
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
